molecular formula C8H6ClIO2 B1290573 Methyl 5-chloro-2-iodobenzoate CAS No. 289039-82-3

Methyl 5-chloro-2-iodobenzoate

Cat. No. B1290573
M. Wt: 296.49 g/mol
InChI Key: LNCNRPALSKTJBG-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a round bottomed flask was added NaHCO3 (22.31 g, 266 mmol), 5-chloro-2-iodobenzoic acid (25 g, 89 mmol), DMF, and MeI (11.07 mL, 177 mmol). The reaction was stirred at room temperature overnight. The reaction was diluted with water and EtOAc. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with water (3×) and brine before being dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage to afford the titled compound (25.81 g, 87 mmol). LC/MS m/z 297 [M+H]+.
Quantity
22.31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(O)=O.[Na+].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([I:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].CN(C=O)C.CI>O.CCOC(C)=O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([I:16])=[C:11]([CH:15]=1)[C:12]([O:14][CH3:1])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
22.31 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
11.07 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via Biotage

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 87 mmol
AMOUNT: MASS 25.81 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.